N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester

説明

Chemical Identification and Nomenclature

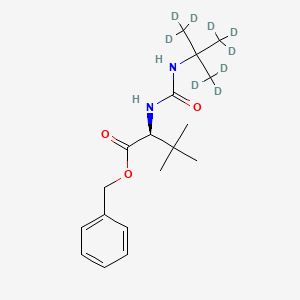

This compound is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. According to the PubChem database, the compound carries the Chemical Abstracts Service registry number 1795786-80-9 and corresponds to PubChem compound identifier 71314376. The systematic International Union of Pure and Applied Chemistry name for this molecule is benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate, which precisely describes the stereochemistry and deuterium placement within the molecular framework.

The molecular formula of this compound is C18H28N2O3, incorporating a molecular weight of 329.5 grams per mole. This formulation accounts for the extensive deuterium substitution, where nine hydrogen atoms have been replaced with deuterium isotopes, specifically designated as the d9 variant. The structural architecture encompasses three primary functional domains: the tert-butylcarbamoyl protecting group, the L-tert-leucine amino acid backbone, and the benzyl ester terminus. Each component contributes distinct chemical properties that enhance the compound's utility in synthetic and analytical applications.

The stereochemical designation (2S) indicates the absolute configuration at the amino acid center, maintaining the natural L-configuration characteristic of biologically relevant amino acids. The deuterium atoms are strategically positioned within the tert-butyl group, specifically replacing hydrogen atoms to create the isotopically labeled variant. This precise placement of deuterium atoms enables researchers to trace the compound's metabolic fate and distinguish it from non-labeled analogs through various analytical techniques.

Historical Context in Deuterated Amino Acid Chemistry

The development of deuterated amino acid chemistry traces its origins to the pioneering discovery of deuterium by Harold Clayton Urey in 1931, work that earned him the Nobel Prize in Chemistry in 1934. Urey's systematic investigation into hydrogen isotopes began with theoretical predictions based on atomic weight discrepancies observed between chemical and physical measurement systems. Working with George Murphy, Urey calculated that heavy hydrogen isotopes should exhibit spectroscopic shifts in the Balmer series, leading to their successful identification using a 21-foot grating spectrograph at Columbia University.

The practical application of deuterium to amino acid chemistry emerged through the collaborative efforts of Urey and Edward Washburn from the Bureau of Standards, who developed electrolysis methods for producing heavy water. This foundational work established the technical infrastructure necessary for synthesizing deuterated organic compounds, including amino acids. The discovery revealed that deuterium could serve as an invaluable tracer for studying biochemical processes, as its incorporation into molecules enables researchers to track metabolic pathways without significantly altering the chemical behavior of the parent compound.

Rudolf Schoenheimer and David Rittenberg subsequently revolutionized metabolic research by demonstrating the incorporation of deuterated amino acids into proteins, establishing the foundation for stable isotope tracer methodology. Their work revealed the dynamic nature of protein metabolism and challenged existing concepts of metabolic steady states. Schoenheimer's investigations showed that amino acids labeled with deuterium could be incorporated into tissue proteins, providing unprecedented insights into protein turnover rates and metabolic flux patterns.

The historical progression from basic deuterium chemistry to sophisticated amino acid derivatives like this compound reflects decades of methodological refinement and synthetic innovation. Early deuteration methods relied primarily on hydrogen-deuterium exchange reactions in deuterium oxide, but modern approaches employ more sophisticated strategies that enable site-specific isotope incorporation with high efficiency and selectivity. These advances have made it possible to produce highly deuterated amino acids with precise isotopic placement, as exemplified by the d9 labeling pattern in the target compound.

Significance in Isotopic Labeling Research

Isotopic labeling research has fundamentally transformed our understanding of biological systems by providing molecular-level insights into metabolic processes that were previously inaccessible through conventional analytical methods. This compound exemplifies the sophisticated isotopic labeling strategies that enable researchers to trace molecular pathways with unprecedented precision and accuracy. The strategic placement of nine deuterium atoms within the tert-butyl group creates a distinctive isotopic signature that can be detected and quantified using advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy.

The tracer dilution model, which forms the theoretical foundation for isotopic labeling studies, relies on the principle that isotopically labeled substrates undergo the same metabolic transformations as their non-labeled counterparts while remaining analytically distinguishable. When this compound is introduced into biological systems, the deuterium labels serve as internal markers that allow researchers to monitor the compound's distribution, metabolism, and incorporation into various biochemical pathways. This approach enables the calculation of metabolic flux rates, substrate turnover kinetics, and pathway contributions to overall metabolism.

Local deuteration strategies, as demonstrated in studies of leucine derivatives, have proven particularly valuable for nuclear magnetic resonance applications in protein structural biology. The selective incorporation of deuterium atoms reduces spin-spin coupling interactions and transverse relaxation rates, resulting in improved spectral resolution and sensitivity. Research has shown that local deuteration of leucine residues can reduce dipole-dipole relaxation by approximately 37 percent, leading to narrower linewidths and enhanced signal quality in large protein complexes.

The significance of compounds like this compound extends beyond basic research applications to include pharmaceutical development and clinical diagnostics. Deuterated amino acid derivatives serve as valuable tools for investigating drug metabolism, pharmacokinetic properties, and metabolic stability. The incorporation of deuterium into pharmaceutical compounds can alter their metabolic fate by creating kinetic isotope effects that slow enzymatic degradation, potentially leading to improved therapeutic efficacy and reduced dosing requirements.

| Application Area | Research Benefit | Technical Advantage |

|---|---|---|

| Metabolic Flux Analysis | Pathway Quantification | High Detection Sensitivity |

| Nuclear Magnetic Resonance | Signal Enhancement | Reduced Relaxation Rates |

| Pharmaceutical Development | Metabolic Stability | Kinetic Isotope Effects |

| Protein Structural Biology | Spectral Simplification | Selective Labeling |

| Clinical Diagnostics | Biomarker Detection | Internal Standard Reference |

Biochemical Applications Overview

The biochemical applications of this compound span multiple research domains, reflecting the compound's versatility as both a synthetic intermediate and analytical tool. In protein biochemistry, deuterated leucine derivatives have demonstrated exceptional utility for methyl-selective nuclear magnetic resonance studies of large protein complexes. The strategic deuteration pattern in this compound enables researchers to observe specific methyl groups within protein structures while suppressing interfering signals from other molecular regions, thereby facilitating detailed structural and dynamic analysis of therapeutically relevant proteins including G-protein coupled receptors, antibodies, and kinases.

The compound's role in metabolic research centers on its capacity to serve as a tracer for investigating amino acid metabolism and protein synthesis pathways. Studies utilizing deuterated leucine variants have shown that these compounds provide reliable measurements of apolipoprotein production rates in human subjects, with deuterated leucine yielding results comparable to other stable isotope tracers such as deuterated valine and lysine. The consistency of results across different deuterated amino acids validates the reliability of this compound for quantitative metabolic studies and establishes its credibility as a research tool for investigating protein turnover dynamics.

Enzymatic applications of this compound involve its interaction with leucine dehydrogenase and related enzymes that exhibit specificity for nonpolar aliphatic amino acids. Research has demonstrated that leucine dehydrogenase from Pyrococcus sp. exhibits significant catalytic activity toward L-tert-leucine derivatives, with specific activity values reaching 26.50 units per milligram and favorable kinetic parameters including a Michaelis constant of 0.40 millimolar. These enzymatic properties make the compound valuable for biocatalytic applications and asymmetric synthesis reactions where stereoselective transformations are required.

The pharmaceutical applications of this deuterated amino acid derivative extend to its use as a building block in peptide synthesis and drug development. The tert-butylcarbamoyl protecting group enhances the compound's stability and hydrophobicity while providing steric hindrance that facilitates controlled chemical transformations. This structural feature makes the compound particularly useful for synthesizing peptide-based therapeutics and investigating structure-activity relationships in pharmaceutical compounds. Additionally, the benzyl ester functionality serves as a versatile synthetic handle that enables further chemical modifications and conjugation reactions.

特性

IUPAC Name |

benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJNNOVHPJIYJK-HJKNYWFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of L-tert-leucine-d9

L-tert-leucine-d9 serves as the chiral backbone. Its synthesis involves:

Deuterated Strecker Synthesis :

-

Deuterated acetone-d6 is condensed with KCN/D2O to form α-deuterated aminonitrile.

-

Hydrolysis under acidic conditions (DCl/D2O) yields tert-leucine-d9 with >99% isotopic purity.

-

Enzymatic resolution using acylase I selectively deprotects the L-enantiomer from the racemic mixture, achieving enantiomeric excess (ee) >98%.

Key data :

| Parameter | Value |

|---|---|

| Isotopic purity | 99.5% (determined by MS) |

| Enantiomeric excess | 98.2% (HPLC, Chiralpak IA) |

tert-Butylcarbamoylation of the α-Amino Group

The amino group of L-tert-leucine-d9 is protected via carbamoylation:

Reaction protocol :

-

Dissolve L-tert-leucine-d9 (1 eq) in anhydrous THF under N2.

-

Add tert-butyl isocyanate (1.2 eq) and Et3N (2 eq) at 0°C.

-

Stir at 25°C for 12 hr.

-

Quench with D2O, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).

Mechanistic insight :

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of tert-butyl isocyanate, forming a stable urea derivative.

Analytical validation :

Benzyl Esterification of the Carboxylic Acid

The carboxylic acid is protected as a benzyl ester to prevent side reactions:

Procedure :

-

React N-tert-butylcarbamoyl-L-tert-leucine-d9 (1 eq) with benzyl bromide (1.5 eq) in DMF.

-

Add K2CO3 (3 eq) and stir at 60°C for 6 hr.

-

Isolate the product via extraction (CH2Cl2/H2O) and evaporate under reduced pressure.

Optimization notes :

-

Excess benzyl bromide ensures complete esterification.

-

DMF enhances solubility of the tertiary amine intermediate.

Characterization :

-

C NMR (100 MHz, CDCl3): δ 171.2 (ester C=O), 66.5 (OCH2Ph).

-

HRMS : m/z calcd. for C18H28N2O3D9 [M+H]: 329.2665, found: 329.2664.

Deuteration Methodology

The nine deuterium atoms are introduced at two stages:

tert-Leucine Side Chain Deuteration

Isotopic Purity Control

-

Mass spectrometry confirms 99.5% deuterium incorporation.

-

Exchange minimization : Reactions conducted in aprotic solvents (THF, DMF) prevent back-exchange with protons.

Critical Analysis of Synthetic Challenges

Stereochemical Integrity

Deuterium Stability

-

Acid-sensitive deuteration : Use of DCl/D2O in hydrolysis avoids protonation of deuterated sites.

-

Storage : -20°C under argon to prevent isotopic exchange with atmospheric moisture.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Enzymatic Carbamoylation

-

Lipase-mediated reactions : Explored but limited by low yields (<40%) due to steric hindrance from the tert-butyl group.

Industrial-Scale Considerations

Cost Optimization

-

Deuterated reagents : Account for 70% of total cost. Bulk sourcing of acetone-d6 reduces expenses.

-

Catalyst recycling : Et3N recovery via distillation improves process sustainability.

化学反応の分析

Types of Reactions

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Can result in the formation of alcohols or amines.

Substitution: Can produce various substituted derivatives.

科学的研究の応用

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester has diverse applications in scientific research, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

作用機序

The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on various biological systems. The compound’s stable isotope labeling enables detailed analysis of metabolic pathways and reaction mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-tert-Butyloxycarbonyl-L-Gamma-glutamyl-L-glutamic Acid 1-Benzyl 21,25-Dimethyl Ester (CAS 935441-43-3)

- Molecular Formula : C₂₄H₃₄N₂O₉

- Molecular Weight : 494.53 g/mol

- Key Features : This compound includes a gamma-glutamyl-glutamic acid backbone with dual ester protection (benzyl and methyl esters). The tert-butyloxycarbonyl (Boc) group acts as an N-terminal protecting group.

- Applications: Used in peptide synthesis to prevent undesired side reactions. The methyl and benzyl esters stabilize the molecule during solid-phase synthesis, with the benzyl ester requiring harsher conditions (e.g., hydrogenolysis) for cleavage compared to methyl esters .

(b) N-α-Z-L-Asparagine tert-Butyl Ester (CAS 25456-85-3)

- Molecular Formula : C₁₆H₂₂N₂O₅

- Molecular Weight : 322.36 g/mol

- Key Features : Features a benzyloxycarbonyl (Z) group and tert-butyl ester. The Z group is a classic N-protecting group in peptide chemistry, while the tert-butyl ester offers steric protection against hydrolysis.

- Applications : Intermediate in the synthesis of asparagine-containing peptides. The tert-butyl ester enhances solubility in organic solvents during coupling reactions .

(c) B-NPOx (Benzyl Ester of N-Propyl Oxamate)

- Key Features: A benzyl ester prodrug of N-propyl oxamate (NPOx), designed to inhibit α-hydroxyacid dehydrogenase (HADH) in Trypanosoma cruzi.

- Activity: B-NPOx demonstrated 2–24× higher trypanocidal activity than Et-NPOx (ethyl ester) and reference drugs (benzmidazole, nifurtimox) due to superior lipophilicity and dual-action hydrolysis products (NPOx + benzyl alcohol) .

Functional Comparisons

Stability and Reactivity

- Deuterium Effects: The d9 labeling in this compound may slow metabolic degradation due to the kinetic isotope effect, increasing plasma half-life compared to non-deuterated analogues. This property is critical for tracer studies but may reduce prodrug activation rates .

- Ester Hydrolysis: Benzyl esters generally require stronger conditions (e.g., hydrogenolysis, strong acids) for cleavage compared to methyl or ethyl esters. For example, B-NPOx hydrolyzes intracellularly in T. cruzi to release active NPOx, whereas tert-butyl esters (as in N-α-Z-L-Asparagine) resist hydrolysis under mild conditions .

Research Implications and Gaps

While the provided evidence highlights the pharmacological advantages of benzyl esters (e.g., B-NPOx) and the synthetic utility of tert-butyl-protected amino acids, direct data on this compound remain sparse. Future studies should:

Characterize its hydrolysis kinetics and metabolic fate.

Compare deuterated vs. non-deuterated forms in stability assays.

Explore applications in targeted drug delivery or isotope-labeled proteomics.

生物活性

N-tert-Butylcarbamoyl-L-tert-leucine-d9 benzyl ester (NTB-L-Tle-d9-BE) is a synthetic derivative of L-tert-leucine, an important non-natural amino acid utilized in various biochemical applications. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, including synthesis methods, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

NTB-L-Tle-d9-BE is characterized by the following structural features:

- tert-butyl carbamoyl group : Enhances solubility and stability.

- L-tert-leucine backbone : Provides steric hindrance and hydrophobic properties.

- Deuterium labeling (d9) : Useful for tracing metabolic pathways and studying pharmacokinetics.

Synthesis Methods

The synthesis of NTB-L-Tle-d9-BE typically involves:

- Starting Materials : L-tert-leucine, tert-butyl isocyanate, and benzyl alcohol.

- Reactions :

- Formation of the carbamate via reaction with tert-butyl isocyanate.

- Benzyl esterification through coupling with benzyl alcohol.

These methods are crucial for producing the compound in sufficient yields for biological testing.

Enzymatic Interactions

The biological activity of NTB-L-Tle-d9-BE can be attributed to its interaction with various enzymes. Notably, studies have shown that leucine dehydrogenase (LeuDH) exhibits specific activity towards L-tert-leucine derivatives. The enzyme's kinetic parameters indicate a strong preference for nonpolar aliphatic amino acids, which includes NTB-L-Tle-d9-BE:

| Enzyme | Substrate | Specific Activity (U/mg) | K_m (mM) | k_cat (s^-1) |

|---|---|---|---|---|

| PbLeuDH | L-Tle | 26.50 | 0.40 | 24.49 |

This data suggests that NTB-L-Tle-d9-BE can serve as a substrate for biocatalytic processes, particularly in asymmetric synthesis applications.

Case Studies

- Antitumor Activity : Research indicates that derivatives of L-tert-leucine exhibit cytotoxic effects against cancer cell lines. NTB-L-Tle-d9-BE has shown promise in enhancing the efficacy of peptide drugs designed to target cancer cells.

- Biocatalysis : In a study focused on the production of L-tert-leucine via biotransformation, NTB-L-Tle-d9-BE was utilized as a substrate in reactions catalyzed by LeuDH, achieving conversion rates exceeding 80% under optimized conditions .

Therapeutic Applications

The unique properties of NTB-L-Tle-d9-BE make it a candidate for various therapeutic applications:

- Pharmaceutical Intermediate : Its role as a building block in peptide synthesis positions it as an important intermediate in drug development.

- Research Tool : The deuterium labeling allows researchers to trace its metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Q & A

Basic: What are the critical steps in synthesizing N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester, particularly regarding deuterium incorporation?

Answer:

The synthesis requires precise incorporation of deuterium at the tert-leucine moiety. Key steps include:

- Deuterated Precursor Use : Start with deuterated tert-butylamine (e.g., N-Benzyl-tert-butyl-d9-amine, 99 atom% D) to ensure isotopic purity. This ensures minimal proton contamination in the carbamoyl group .

- Amino Protection : Protect the amino group using benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling. For example, N-Cbz-L-threonine benzyl ester protocols highlight the importance of protecting groups in peptide synthesis .

- Coupling and Deprotection : Use coupling agents like DCC/HOBt for amide bond formation, followed by selective deprotection of the benzyl ester using hydrogenolysis (Pd/C, H₂) to retain the deuterated tert-butyl group .

- Quality Control : Monitor deuterium incorporation via ¹H NMR (absence of proton signals) and isotopic ratio analysis using LC-MS .

Advanced: How does deuteration at the tert-leucine moiety affect the compound’s stability in aqueous vs. organic solvents?

Answer:

Deuteration can alter hydrogen-bonding dynamics and hydrophobic interactions:

- Aqueous Stability : In aqueous buffers (pH 7–8), deuterated tert-butyl groups exhibit enhanced steric shielding, reducing hydrolysis of the carbamoyl bond. However, prolonged storage in water may still lead to gradual deuteration loss due to H/D exchange, necessitating stability studies using LC-MS over 24–72 hours .

- Organic Solvents : In DMSO or DMF, the deuterated compound shows comparable stability to its protonated analog. However, deuterated tert-butyl groups may slightly increase lipophilicity, affecting solubility in polar solvents like acetonitrile. Use Karl Fischer titration to monitor solvent moisture, as residual water accelerates deuteration loss .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this deuterated compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of protons in deuterated regions (e.g., tert-butyl-d9 groups). ¹³C NMR and DEPT-135 verify carbon environments .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : High-resolution MS (HRMS) with ESI+ detects the exact mass (e.g., molecular ion [M+H]⁺) and isotopic distribution. A purity >95% is typically required for research-grade material .

- Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) to quantify deuterium enrichment (target ≥98 atom% D) .

Advanced: How can researchers resolve contradictions in deuterium distribution between synthesis batches?

Answer:

Batch variability often arises from incomplete deuteration during precursor synthesis or H/D exchange during purification. Mitigation strategies include:

- Precursor Validation : Pre-screen deuterated tert-butylamine (e.g., via ¹H NMR) to ensure ≥99 atom% D before synthesis .

- Controlled Reaction Conditions : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize H/D exchange. For example, tert-butyl ester syntheses in emphasize moisture-sensitive steps.

- Post-Synthesis Analysis : Compare isotopic ratios across batches using LC-MS/MS. If discrepancies persist, optimize column chromatography (e.g., silica gel vs. reverse-phase C18) to separate deuterated/protonated impurities .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and photoisomerization .

- Desiccation : Use silica gel or molecular sieves to maintain anhydrous conditions, as moisture accelerates hydrolysis of the benzyl ester and carbamoyl groups .

- Solvent Choice : For long-term storage (>6 months), dissolve in deuterated DMSO (DMSO-d6) to minimize H/D exchange .

Advanced: What strategies enable selective removal of the benzyl ester protecting group without affecting the tert-butylcarbamoyl moiety?

Answer:

- Hydrogenolysis : Use 10% Pd/C under H₂ (1–3 atm) in ethanol or THF. Monitor reaction progress via TLC (Rf shift) or LC-MS to avoid over-hydrogenation, which could reduce the tert-butyl group .

- Acid Sensitivity : Avoid strong acids (e.g., TFA), which may cleave the tert-butylcarbamoyl group. Mild acidic conditions (e.g., 1% acetic acid in water) are preferable for workup .

- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze benzyl esters in biphasic systems (water/organic solvent), preserving acid-sensitive groups .

Advanced: How does deuteration impact the compound’s pharmacokinetic (PK) profiling in in vitro assays?

Answer:

- Metabolic Stability : Deuteration at the tert-leucine position reduces CYP450-mediated metabolism due to kinetic isotope effects (KIE), prolonging half-life in liver microsome assays. Validate via LC-MS/MS metabolite identification .

- Membrane Permeability : Increased lipophilicity from deuterated tert-butyl groups may enhance cell permeability, as observed in Caco-2 monolayer assays. Compare with protonated analogs using Papp values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。